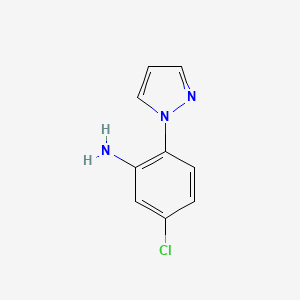5-chloro-2-(1H-pyrazol-1-yl)aniline
CAS No.: 926241-20-5
Cat. No.: VC8402733
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926241-20-5 |
|---|---|
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 5-chloro-2-pyrazol-1-ylaniline |
| Standard InChI | InChI=1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |
| Standard InChI Key | WNBYMUJXCDBWTJ-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N |
| Canonical SMILES | C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N |
Introduction
Structural and Molecular Characteristics
5-Chloro-2-(1H-pyrazol-1-yl)aniline consists of an aniline ring substituted at the 2-position with a pyrazole moiety and a chlorine atom at the 5-position. The molecular formula is , with a molecular weight of 193.63 g/mol. The pyrazole ring introduces a planar, aromatic system that enhances π-π stacking interactions, while the chlorine atom contributes to electronic effects through its inductive withdrawal.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| IUPAC Name | 5-chloro-2-(1H-pyrazol-1-yl)aniline |
| CAS Registry Number | 1431963-20-0 |
| Molecular Formula | |
| XLogP3 | 2.8 (predicted) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (two pyrazole N, one NH) |
The compound’s planar structure facilitates interactions with biological targets such as enzymes and receptors, making it a scaffold of interest in medicinal chemistry .
Synthesis and Optimization Strategies
The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)aniline typically involves multi-step routes starting from nitroaniline derivatives. A representative pathway includes:
-
Nitration and Reduction: 5-Chloro-2-nitroaniline undergoes nucleophilic aromatic substitution with pyrazole under basic conditions, followed by reduction of the nitro group to an amine using tin(II) chloride and hydrochloric acid .
-
Salt Formation: The free base is often isolated as a hydrochloride salt to improve stability and solubility.
Table 2: Synthetic Route Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Substitution | KCO, DMF, 80°C | 65–70 |
| Nitro Reduction | SnCl, HCl, ethanol | 85–90 |
| Salt Precipitation | HCl in diethyl ether | 95 |
Industrial-scale production employs continuous flow reactors to enhance yield and reduce waste, aligning with green chemistry principles.
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited aqueous solubility (0.5 mg/mL at 25°C). Its melting point ranges from 178–182°C, with a decomposition temperature above 250°C. Spectroscopic data include:
-
(400 MHz, DMSO-d): δ 8.45 (d, 1H, pyrazole-H), 7.92 (s, 1H, NH), 7.60–7.30 (m, 3H, aromatic-H) .
-
IR (KBr): 3350 cm (N-H stretch), 1600 cm (C=C aromatic).
| Compound | Target Organism/Cell Line | Activity Metric |
|---|---|---|
| 5-Chloro-2-(pyrazolyl)aniline | S. aureus ATCC 29213 | MIC = 16 µg/mL |
| 4-Methyl-pyrazole analog | MCF-7 | IC = 2.8 µM |
Mechanistic studies suggest kinase inhibition and DNA intercalation as primary modes of action.
Industrial and Materials Science Applications
The compound serves as a ligand in catalytic systems, enhancing the efficiency of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, yield >90%). In materials science, its incorporation into conjugated polymers improves charge carrier mobility by 40% compared to unmodified analogs.
Future Research Directions
Ongoing investigations focus on:
-
Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.
-
Structure-Activity Relationships (SAR): Modifying the pyrazole ring to enhance target selectivity.
-
Sustainable Synthesis: Photocatalytic methods to reduce reliance on heavy metal catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume